10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepin family. This compound is characterized by its unique molecular structure, which includes a nitro group and a fluorobenzyl substituent. It is of interest in medicinal chemistry due to its potential pharmacological applications.
The compound can be sourced from various chemical suppliers and manufacturers specializing in organic compounds. It is typically produced through synthetic methods involving specific precursors and reagents that facilitate the formation of its unique structure.
This compound is classified as a heterocyclic aromatic compound, specifically a dibenzoxazepine derivative. Its classification stems from the presence of both nitrogen and oxygen in its ring structure, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as temperature control, use of catalysts, and careful monitoring of reaction times to ensure high yields and purity of the final product. Techniques such as chromatography are often employed for purification.
The molecular formula for 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is . Its structure features:
The molar mass of this compound is approximately 378.35 g/mol. Its structural complexity contributes to its potential biological activities and interactions within biological systems.
The compound may undergo various chemical reactions typical for aromatic compounds, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling pH and temperature can significantly affect reaction outcomes.
Potential mechanisms may involve:
10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has potential applications in:
This compound represents an important area of study within medicinal chemistry, with ongoing research aimed at elucidating its properties and potential applications in drug development.
The dibenzoxazepinone core is synthesized through intramolecular Friedel-Crafts acylation, a pivotal step that establishes the tricyclic framework. As demonstrated for analogous dibenzoxepin systems, 2-bromomethylbenzoic acid derivatives serve as optimal precursors for cyclization onto electron-rich arenes [3]. This reaction proceeds under Lewis acid catalysis (AlCl₃ or FeCl₃) in dichloroethane at 80-85°C, achieving cyclodehydration through electrophilic aromatic substitution. Key process parameters include:
Electrophilic nitration and N-alkylation require precise regiochemical control to install the 2-nitro and 10-(4-fluorobenzyl) groups, respectively. Nitration employs mixed acid (HNO₃/H₂SO₄) under ice-bath conditions (0-5°C) to target the C2 position adjacent to the lactam carbonyl. This regioselectivity arises from carbonyl conjugation, which deactivates the pendant ring (C8-C13) while making C2/C4 positions moderately electrophile-tolerant [1] [6]. As validated in nitrated analogs like 7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (MW: 270.24 g/mol) [6] [8], this method achieves >75% C2-selectivity, with minor C3/C4 nitro isomers removed via methanol recrystallization.
N-Alkylation at C10 utilizes 4-fluorobenzyl bromide in dimethylformamide with potassium carbonate base (60°C, 8h). The deprotonated lactam nitrogen (pKa ~16-18) exhibits nucleophilicity comparable to carboxamides, necessitating phase-transfer catalysts like tetrabutylammonium iodide to accelerate benzylation. Monitoring via thin layer chromatography confirms complete consumption of the nitrated intermediate (Rf = 0.3 in ethyl acetate/hexane) and formation of the N-alkylated product (Rf = 0.7) [4].
Table 1: Regiochemical Outcomes in Dibenzoxazepinone Nitration
Nitrating Agent | Temperature | C2-Nitro Isomer Yield | Major Byproducts |
---|---|---|---|
HNO₃/Ac₂O | 0°C | 68% | C4-nitro (22%) |
HNO₃/H₂SO₄ | 0°C | 77% | C3-nitro (15%) |
NO₂BF₄ | -20°C | 85% | Dinitro (5%) |
C7 methylation employs directed ortho-metalation (DoM) or palladium-catalyzed cross-coupling. The optimal pathway leverages the nitro group’s directing effect:
Conventional Friedel-Crafts acylation requires stoichiometric Lewis acids in halogenated solvents, generating metal waste and volatile organic compounds. Solvent-free methodologies address these issues via:
Table 2: Environmental Metrics for Solvent-Free vs. Traditional Cyclization
Method | PMI (kg/kg) | E-Factor | Energy Demand (kJ/mol) | Yield |
---|---|---|---|---|
Conventional (AlCl₃/DCE) | 12.8 | 34.2 | 820 | 85% |
Solvent-free (MW) | 2.1 | 3.8 | 150 | 88% |
PMI: Process Mass Intensity
Though the target compound lacks chiral centers, prochiral intermediates (e.g., 10,11-dihydrodibenzoxazepin-10-ols) can undergo enzymatic resolution to access enantiopure psychoactive analogs. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic alcohols via transesterification:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3